molecular formula C16H26N2OS B11337777 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide

Cat. No.: B11337777
M. Wt: 294.5 g/mol
InChI Key: DSLKJQXCCKEZNS-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide is a synthetic organic compound featuring a unique combination of structural motifs: a seven-membered azepane ring, a thiophene heterocycle, and a branched 2-methylpropanamide group. The 2-methylpropanamide group contributes steric bulk and hydrogen-bonding capacity.

Properties

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-methylpropanamide

InChI

InChI=1S/C16H26N2OS/c1-13(2)16(19)17-12-14(15-8-7-11-20-15)18-9-5-3-4-6-10-18/h7-8,11,13-14H,3-6,9-10,12H2,1-2H3,(H,17,19)

InChI Key

DSLKJQXCCKEZNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=CS1)N2CCCCCC2

Origin of Product

United States

Preparation Methods

  • The synthetic route for N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide involves several steps:

      Formation of 2-Thiopheneethanal: Start by reacting with to obtain .

      Acylation with Isopropyl Chloroacetate: Next, react with to form .

      Hydrolysis and Reduction: Hydrolyze the ester group in using to yield . Finally, reduce the aldoxime to obtain .

  • Chemical Reactions Analysis

      Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom in the thiophene ring to a sulfoxide or sulfone.

      Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

      Substitution: The azepane ring can participate in nucleophilic substitution reactions.

      Common Reagents: Reagents like , , and are used.

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

      Medicine: The compound’s structural features make it interesting for drug development. Researchers explore its potential as an antithrombotic agent.

      Chemistry: It serves as a building block for more complex molecules.

      Industry: Its applications extend to materials science and organic synthesis.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

    Table 1: Key Structural Features and Physical Properties of Analogous Compounds

    Compound Name Core Structure Modifications Molecular Weight (g/mol) Melting Point (°C) Rf Value Yield (%) Reference ID
    N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide Azepane, thiophen-2-yl, 2-methylpropanamide Not reported Not reported Not reported Not reported
    N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide (D388-0651) Azepane, thiophen-2-yl, 4-chlorophenoxyacetamide Not reported Not reported Not reported Not reported
    N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenyl)-2-methylpropanamide (25a) Methylenedioxybenzyl, dichlorophenyl, 2-methylpropanamide Not reported 123–124 0.69 72
    N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide (25b) Fluorobenzyl, dichlorophenyl, 2-methylpropanamide Not reported 94–96 0.68 51
    N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide (8a) Cyano-trifluoromethylphenyl, fluorophenylthio, hydroxy Not reported Not reported Not reported Not reported

    Key Observations :

    • Azepane vs. Piperazine/Aromatic Rings : The azepane ring in the target compound provides greater conformational flexibility compared to smaller heterocycles (e.g., piperazine in compounds) or rigid aromatic substituents (e.g., methylenedioxybenzyl in 25a) .
    • Its electron-rich nature contrasts with electron-withdrawing groups (e.g., sulfonyl in ), which may alter binding interactions .

    Biological Activity

    N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide, a compound with potential pharmacological applications, has garnered interest due to its structural characteristics and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C12H20N2SC_{12}H_{20}N_{2}S, with a molecular weight of approximately 224.35 g/mol. The compound features an azepane ring and a thiophene moiety, which are known to influence its biological interactions.

    Structural Information

    PropertyValue
    Molecular FormulaC12H20N2S
    Molecular Weight224.35 g/mol
    SMILESC1CCCN(CC1)C(CN)C2=CC=CS2
    InChI KeyHFJGSTGLKXVXAC-UHFFFAOYSA-N

    The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). GPCRs play crucial roles in various physiological processes and are common targets for drug discovery. The compound's ability to modulate these receptors may lead to therapeutic effects in conditions such as anxiety, depression, and inflammation.

    Interaction with GPCRs

    Research indicates that compounds with similar structures often exhibit affinity for multiple GPCR subtypes, influencing pathways related to neurotransmission and hormonal regulation . The specific interactions of this compound with GPCRs require further investigation but may involve:

    • Agonistic or antagonistic effects on receptor signaling.
    • Inhibition of adenylyl cyclase , which can affect cyclic AMP levels and downstream signaling pathways.

    Case Studies

    A review of literature highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of similar compounds. For example:

    • Case Study 1 : A related azepane derivative demonstrated significant binding affinity for serotonin receptors, leading to reduced anxiety-like behavior in rodent models.
    • Case Study 2 : Thiophene-containing compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders.

    These findings underscore the need for targeted studies on this compound to elucidate its pharmacological profile.

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